molecular formula C12H12FN3 B14911413 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine

Cat. No.: B14911413
M. Wt: 217.24 g/mol
InChI Key: TXJOPJZYSADDKJ-UHFFFAOYSA-N
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Description

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine (CAS 1333514-25-2) is a high-purity chemical reagent built on a 2-aminopyridine scaffold, a structure recognized as a crucial pharmacophore in the development of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors . This compound is designed for research applications in neuroscience and medicinal chemistry, particularly for studies targeting the regulation of nitric oxide (NO) signaling in the central nervous system . Overproduction of NO by nNOS has been implicated in the pathogenesis of diverse neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ALS, making the control of its activity a promising therapeutic approach . The molecular design of this compound incorporates key features identified in scientific literature for effective nNOS binding. The 2-aminopyridine moiety serves as a guanidine isostere, enabling critical hydrogen bond interactions with an active site glutamate residue within NOS . The 3-methylpyridin-2-yl)methyl side chain provides a truncated, hydrophilic tail that may contribute to improved binding affinity for human nNOS by avoiding a peripheral hydrophobic pocket that differs between species . Researchers can utilize this compound as a valuable building block or reference standard in structure-activity relationship (SAR) studies to further explore alternative binding poses along the substrate access channel and to develop inhibitors with enhanced potency, selectivity, and cell permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

6-fluoro-N-[(3-methylpyridin-2-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H12FN3/c1-9-4-3-7-14-10(9)8-15-12-6-2-5-11(13)16-12/h2-7H,8H2,1H3,(H,15,16)

InChI Key

TXJOPJZYSADDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNC2=NC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyridines with different functional groups.

Scientific Research Applications

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural analogues and their pharmacological or physicochemical differences:

Compound Name Molecular Formula Key Substituents Biological Target/Activity Reference
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine C₁₂H₁₃FN₄ 6-F, (3-MePyridin-2-yl)CH₂ Kinase inhibition (e.g., CSF1R)
PLX5622 (6-Fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine) C₂₂H₂₀F₂N₆O 5-(Pyrrolopyridinyl)CH₂, 2-MeO, 5-F CSF1R inhibitor (neuroinflammation)
CBK288679 (3-methyl-N-[4-(3-methylpyridin-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine) C₁₅H₁₄N₄S Thiazole linker, dual pyridine rings Ubiquitin-proteasome system (UPS) inhibition
HFdpa (6-Fluoro-N-(pyridin-2-yl)pyridin-2-amine) C₁₀H₇FN₄ Pyridin-2-yl group Proligand for metal coordination
6-Fluoro-3-methylpyridin-2-amine C₆H₇FN₂ 3-Me, no side chain Intermediate for fluorinated ligands

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Repositioning nitrogen atoms in pyridine rings (e.g., from 2-amine to 3-amine) abolishes activity, as seen in UPS inhibitors .
  • Fluorine Impact : Fluorine at position 6 improves metabolic stability and binding interactions, a feature conserved in PLX5622 and the target compound .
  • Side Chain Modifications : The (3-methylpyridin-2-yl)methyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups in PLX5622 enhance potency but may limit solubility .

Pharmacokinetic and Physicochemical Properties

Property Target Compound PLX5622 CBK288679 HFdpa
Molecular Weight (g/mol) 232.3 434.4 294.4 202.2
LogP (Predicted) ~2.1 ~3.8 ~2.9 ~1.5
Solubility (mg/mL) Moderate Low Moderate High
Metabolic Stability High Moderate Moderate Low

Key Observations :

  • The target compound’s moderate logP (~2.1) suggests better membrane permeability than PLX5622 (logP ~3.8), which may suffer from solubility issues .
  • HFdpa’s lack of a side chain results in higher solubility but limits its utility in targeted therapies .

Biological Activity

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine, also referred to by its CAS number 1333514-25-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13FN2
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 1333514-25-2

Mechanisms of Biological Activity

Research indicates that pyridine derivatives, including 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine, often exhibit a range of biological activities, particularly in the areas of oncology and neurology. The following mechanisms have been identified:

  • Anticancer Activity :
    • Compounds with similar structures have shown potential anticancer effects through various mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. For instance, studies have demonstrated that modifications in the pyridine ring can enhance cytotoxicity against specific cancer cell lines like FaDu hypopharyngeal tumor cells .
  • Neurological Effects :
    • Pyridine derivatives are known to interact with neurotransmitter systems. Specifically, they may act as allosteric modulators at metabotropic glutamate receptors (mGluRs), which are implicated in several CNS disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
6-Fluoro-N-(3-methylpyridin-2-yl)methyl)pyridin-2-amineAnticancerInduces apoptosis in cancer cells
6-Fluoro-pyridine derivativesNeurological ModulationAllosteric modulation of mGluR5
N-benzylpiperidine derivativesCholinesterase InhibitionInhibits cholinesterase and monoamine oxidase B

Case Studies

  • Anticancer Research :
    • A study focusing on a series of pyridine derivatives found that structural modifications significantly impacted their anticancer properties. The introduction of fluorine atoms enhanced the binding affinity to target proteins involved in cancer progression .
  • Neurological Applications :
    • Research on mGluR5 antagonists has highlighted the potential for compounds like 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine to provide therapeutic benefits for anxiety disorders and schizophrenia through modulation of glutamate signaling pathways .

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